
WYE 354-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WYE 354-d3 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. This compound is particularly notable for its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), making it a valuable tool in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WYE 354-d3 involves several steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and advanced purification techniques to meet the stringent requirements for pharmaceutical-grade compounds .
Analyse Chemischer Reaktionen
Types of Reactions
WYE 354-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Overcoming Multidrug Resistance in Acute Myeloid Leukemia
A pivotal study demonstrated that WYE 354-d3 effectively restores sensitivity to Adriamycin in Adriamycin-resistant acute myeloid leukemia cell lines (K562/Adr200 and K562/Adr500). The study found that:
- Inhibition of ABCB1 : this compound inhibited the ATP-binding cassette subfamily B member 1 (ABCB1), which is responsible for drug efflux, thereby increasing the intracellular concentration of Adriamycin.
- Induction of Apoptosis : The compound led to increased apoptosis in resistant cells through G2/M cell cycle arrest.
- Competitive Inhibition : It acted as a competitive inhibitor of ABCB1-mediated efflux without altering ABCB1 expression levels .
Potential in Triple-Negative Breast Cancer
Recent research has focused on repurposing drugs like this compound for treating triple-negative breast cancer (TNBC), which lacks effective targeted therapies due to its aggressive nature. Machine learning models have identified this compound among potential mTOR inhibitors that could be repurposed for this cancer type:
- Bioactivity Confirmation : Molecular docking studies confirmed its binding efficacy to mTOR, suggesting it could enhance therapeutic strategies against TNBC .
Data Summary
The following table summarizes key findings from studies involving this compound:
Case Study 1: Adriamycin Resistance
In a controlled laboratory setting, K562 cells resistant to Adriamycin were treated with varying concentrations of this compound. The results indicated a significant increase in Adriamycin cytotoxicity at sub-cytotoxic doses of this compound, demonstrating its potential as an adjunct therapy in overcoming drug resistance.
Case Study 2: Drug Repurposing for TNBC
A comprehensive analysis using machine learning algorithms evaluated the IC50 data for various compounds targeting mTOR. This compound emerged as a strong candidate for further investigation in clinical trials aimed at treating TNBC due to its favorable binding properties and potential efficacy against this challenging cancer subtype.
Wirkmechanismus
WYE 354-d3 exerts its effects by competitively inhibiting the ATP-binding site of mTOR, thereby blocking its kinase activity. This inhibition affects both mTORC1 and mTORC2, leading to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets of this compound include the phosphorylation sites on proteins such as S6 kinase and Akt .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapamycin: Another mTOR inhibitor that primarily targets mTORC1.
PP242: A dual mTORC1/mTORC2 inhibitor similar to WYE 354-d3.
Torin1: A potent and selective mTOR inhibitor with a similar mechanism of action
Uniqueness
This compound is unique in its ability to inhibit both mTORC1 and mTORC2 with high specificity and potency. This dual inhibition makes it particularly effective in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .
Eigenschaften
CAS-Nummer |
1794791-66-4 |
---|---|
Molekularformel |
C₂₄H₂₆D₃N₇O₅ |
Molekulargewicht |
498.55 |
Synonyme |
4-[6-[4-[[(Methoxy-d3)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic Acid Methyl Ester; WYE-354-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.